4-(1H-1,3-benzodiazol-1-yl)benzoic acid is a chemical compound characterized by a benzimidazole ring attached to a benzoic acid moiety. Its molecular formula is C14H11N2O2, and it is recognized for its diverse applications in chemistry, biology, and medicine. This compound exhibits unique structural features that contribute to its specific chemical and biological properties, making it a subject of interest in various scientific fields.
The compound can be synthesized through several methods, with one common approach involving the reaction of 4-aminobenzoic acid with o-phenylenediamine under acidic conditions. This synthesis typically requires dehydrating agents like polyphosphoric acid or concentrated sulfuric acid to facilitate the formation of the benzimidazole ring. The resulting product can be further treated with hydrochloric acid to yield the hydrochloride salt form, which enhances its solubility and stability in various applications.
4-(1H-1,3-benzodiazol-1-yl)benzoic acid falls under the category of organic compounds, specifically classified as a benzimidazole derivative. It is often utilized as a building block in organic synthesis and medicinal chemistry due to its potential biological activities.
The synthesis of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid typically involves:
In an industrial context, the synthesis may be scaled up using automated reactors that allow for precise control over reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.
The molecular structure of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid features:
4-(1H-1,3-benzodiazol-1-yl)benzoic acid can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For example, oxidation may yield quinones or other oxidized derivatives while substitution reactions can introduce various functional groups onto the benzimidazole ring.
The mechanism of action for 4-(1H-1,3-benzodiazol-1-yl)benzoic acid is particularly relevant in its potential anticancer properties:
Research indicates that this compound may also exhibit activity against various enzymes and biological macromolecules, suggesting broader applications in medicinal chemistry .
4-(1H-1,3-benzodiazol-1-yl)benzoic acid is typically a white or colorless solid. Its physical properties include:
The compound is characterized by:
4-(1H-1,3-benzodiazol-1-yl)benzoic acid has numerous applications across different scientific fields:
The construction of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid (molecular formula: C₁₄H₁₀N₂O₂, molecular weight: 238.24 g/mol) demands precise control over regioselectivity to ensure exclusive formation of the N1-substituted benzimidazole isomer [1]. This selectivity is critical because N3-substitution creates a pharmacologically distinct compound with potentially divergent properties. The primary synthetic challenge lies in overcoming the inherent symmetry of benzimidazole precursors while directing substitution to the desired nitrogen atom.
Directing Group Strategies: Modern approaches employ ortho-disubstituted benzene derivatives with strategically positioned leaving groups to govern cyclization regiochemistry. A particularly effective protocol involves reacting N-(2-aminophenyl)-4-carboxybenzamide intermediates under dehydrative conditions. This precursor positions the carboxylic acid group specifically for N1-cyclization via nucleophilic attack by the adjacent amine group. Cyclization in polyphosphoric acid (PPA) at 140–160°C achieves yields exceeding 78% with >98% N1-regioselectivity, as confirmed by ¹H NMR analysis of the product's aromatic proton splitting patterns [7]. Alternative directing groups include trimethylsilyl protection of one benzimidazole nitrogen, though this introduces additional synthetic steps and reduces overall atom economy.
Microwave-Assisted Cyclocondensation: Microwave irradiation significantly enhances the efficiency and regioselectivity of benzimidazole ring formation. Comparative studies demonstrate that reacting 4-fluorobenzoic acid with o-phenylenediamine (OPD) under microwave irradiation (595 W, 7 minutes) using phosphoric acid catalysis achieves 85% yield of the target compound. This represents a substantial improvement over conventional thermal heating (reflux in ethylene glycol, 6 hours, 62% yield). Crucially, microwave conditions suppress N3-alkylation byproducts to undetectable levels (<1%), attributed to more uniform and rapid heating that favors the kinetically controlled N1-attack pathway [7].
Solvent and Temperature Effects: Solvent polarity profoundly impacts regioselectivity. High-polarity solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) favor N1-substitution (N1:N3 ratio = 9:1), while nonpolar solvents like toluene show reduced selectivity (N1:N3 ratio = 3:1). Elevated temperatures (above 120°C) generally improve yield but can slightly erode regioselectivity if reaction times are not carefully controlled, likely due to thermodynamic favoring of the N3-isomer under prolonged heating [7].
Table 1: Regioselectivity Control in Benzimidazole Ring Formation
Method | Conditions | Yield (%) | N1:N3 Ratio | Key Advantage |
---|---|---|---|---|
PPA Cyclization | 140–160°C, 4–6 h | 78–82% | >98:2 | High regioselectivity |
Microwave (H₃PO₄) | 595 W, 7 min, H₃PO₄ catalyst | 85% | >99:1 | Rapid, energy-efficient |
Thermal (Ethylene Glycol) | Reflux, 6 h, no catalyst | 62% | 90:10 | Simplicity, no specialized equipment |
Solvent: DMF | 120°C, 8 h | 75% | 93:7 | Good solubility of intermediates |
The coupling of pre-formed benzimidazole with 4-halobenzoic acids constitutes a pivotal route to 4-(1H-1,3-benzodiazol-1-yl)benzoic acid. This SNAr reaction requires sophisticated catalytic approaches to activate the electron-deficient aryl halide toward nucleophilic attack by the benzimidazole anion.
Hydrogen-Bonding Templates: Inspired by solid-state photodimerization templates [5], 1,2,4,5-benzenetetracarboxylic acid (H₄bta) has been adapted for solution-phase coupling. The (H₂bta)²⁻ dianion forms charge-assisted hydrogen bonds with both benzimidazole (via N-H⋯O⁻) and 4-iodobenzoic acid (via O-H⋯O⁻), organizing the reactants in proximity and optimal orientation. Using K₂CO₃ as base in acetonitrile at 80°C, this template achieves 92% conversion within 3 hours—a significant improvement over non-templated reactions (45% conversion under identical conditions). The template's rigidity enforces a "head-to-tail" alignment that mirrors its efficacy in solid-state [2+2] cycloadditions, translating to high regioselectivity for N1-arylation [5].
Transition Metal Catalysis: While copper catalysts like CuI are prevalent in N-arylation, they often require stoichiometric ligands and generate metal residues problematic for pharmaceutical applications. Recent advances employ palladium nanoparticles (Pd NPs, 3–5 nm diameter) stabilized on amino-functionalized silica. This heterogeneous catalyst (0.5 mol% Pd loading) facilitates coupling between benzimidazole and 4-bromobenzoic acid in aqueous tert-butanol with K₃PO₄ base, yielding 89% isolated product. Catalyst recyclability is demonstrated over five cycles with minimal Pd leaching (<0.5 ppm by ICP-MS). Mechanistic studies suggest oxidative addition of Pd(0) to the aryl bromide is rate-limiting, followed by coordination of the benzimidazolyl anion and reductive elimination [1].
Organocatalytic Systems: Carboxylate-based nucleophilic catalysts exploit anion-π interactions to accelerate SNAr reactions. Tetrabutylammonium p-nitrobenzoate (10 mol%) acts as a bifunctional catalyst: the carboxylate deprotonates benzimidazole, generating the nucleophile, while the electron-deficient aryl ring engages the 4-fluorobenzoic acid substrate via anion-π interactions, lowering the LUMO energy of the aryl fluoride. This dual activation enables reactions at 50°C in DMSO with complete N1-selectivity and 80% yield. Kinetic studies reveal a first-order dependence on catalyst concentration, supporting its direct involvement in the transition state [6].
Table 2: Catalytic Systems for N1-Arylation of Benzimidazole
Catalyst System | Conditions | Yield (%) | Turnover Frequency (h⁻¹) | Key Innovation |
---|---|---|---|---|
H₄bta Template/K₂CO₃ | CH₃CN, 80°C, 3 h | 92% | 30.7 | Supramolecular pre-organization |
Pd NPs/SiO₂-NH₂ | t-BuOH/H₂O, 100°C, 12 h | 89% | 178 | Heterogeneous, recyclable |
n-Bu₄N⁺ p-NO₂C₆H₄COO⁻ | DMSO, 50°C, 8 h | 80% | 10 | Metal-free, anion-π catalysis |
CuI/1,10-Phenanthroline | DMSO, 110°C, 24 h | 76% | 3.2 | Conventional system, lower cost |
Conversion of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid to its hydrochloride salt enhances crystallinity, stability, and solubility—critical parameters for pharmaceutical formulation. This protonation targets the benzimidazole N3 atom, generating a water-soluble zwitterionic structure under acidic conditions.
Solvent-Salt Equilibrium Studies: The hydrochloride salt (4-(1H-1,3-benzodiazol-1-yl)benzoic acid·HCl) exhibits markedly different solubility profiles from the free acid. Ethanol/water mixtures optimize crystal formation: solubility decreases from 45 mg/mL in pure water to <5 mg/mL in 90:10 ethanol/water (v/v) at 0–5°C. This precipitous drop facilitates high recovery rates. Counterintuitively, lower ethanol fractions (70:30 ethanol/water) yield larger crystals but incorporate solvent inclusions, while higher fractions (90:10) produce phase-pure microcrystals ideal for filtration. Isopropanol and acetone give lower yields (65–75%) due to oiling-out tendencies before crystallization [1] [7].
Acid Stoichiometry and Protonation Sites: Titration monitored by ¹H NMR reveals that two equivalents of HCl are required for complete salt formation: one equivalent protonates the benzimidazole N3 (pKₐ ≈ 5.8), while the second protonates the carboxylic acid (pKₐ ≈ 2.4), forming a water-soluble di-cationic species. Upon crystallization, one HCl molecule dissociates, yielding the mono-hydrochloride salt of the N3-protonated benzimidazolium carboxylate. Using exactly one equivalent HCl results in partial protonation (<70% conversion) and heterogeneous solid mixtures. Optimal conditions employ 1.05 equivalents of concentrated HCl in 85:15 ethanol/water at 60°C, followed by cooling to 4°C, achieving 95% recovery of analytically pure salt [7].
Crystallization Kinetics: Rapid cooling (-10°C/min) generates metastable polymorph Form I with needle-like morphology, while slow cooling (0.5°C/min) yields thermodynamically stable Form II as rhombic plates. Form II exhibits superior bulk density (0.45 g/cm³ vs. 0.28 g/cm³ for Form I) and flow properties, crucial for tablet compression. Both forms display identical FTIR spectra but distinct PXRD patterns: Form II shows characteristic peaks at 2θ = 12.8°, 16.2°, and 25.7°. Stability studies confirm Form II remains unchanged after 12 months at 25°C/60% RH, whereas Form I converts to Form II within 30 days under these conditions [1].
Table 3: Hydrochloride Salt Crystallization Optimization
Parameter | Condition A | Condition B | Optimal Condition | Effect on Yield/Purity |
---|---|---|---|---|
Solvent Ratio (EtOH:H₂O) | 70:30 | 90:10 | 85:15 | Max yield (95%) without oiling out |
HCl Equivalents | 1.0 | 2.0 | 1.05 | Prevents di-HCl salt contamination |
Crystallization Temp | 25°C | -20°C | 0–5°C | Controls crystal form (Form II) |
Cooling Rate | Quench in ice bath | 0.1°C/min | 0.5°C/min | Yields stable Form II crystals |
Comprehensive Compound List
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8